molecular formula C10H9F2NO B3004371 1-(difluoromethyl)-5-methoxy-1H-indole CAS No. 1599210-06-6

1-(difluoromethyl)-5-methoxy-1H-indole

Cat. No.: B3004371
CAS No.: 1599210-06-6
M. Wt: 197.185
InChI Key: VTXQFUPANDKPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-5-methoxy-1H-indole is a chemical compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a difluoromethyl group and a methoxy group at specific positions on the indole ring imparts distinct chemical properties to this molecule.

Chemical Reactions Analysis

1-(Difluoromethyl)-5-methoxy-1H-indole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-5-methoxy-1H-indole has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-(Difluoromethyl)-5-methoxy-1H-indole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(difluoromethyl)-5-methoxyindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-14-8-2-3-9-7(6-8)4-5-13(9)10(11)12/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXQFUPANDKPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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